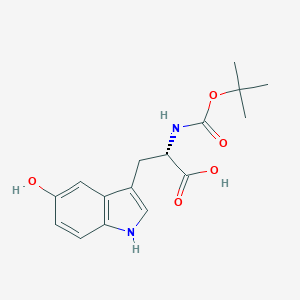![molecular formula C11H10O3 B045867 Benzo[b]furane-2-carboxylate d'éthyle CAS No. 3199-61-9](/img/structure/B45867.png)
Benzo[b]furane-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl Benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. Ethyl Benzofuran-2-carboxylate, in particular, is a derivative of benzofuran, characterized by the presence of an ethyl ester group at the second position of the benzofuran ring.
Applications De Recherche Scientifique
Ethyl Benzofuran-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Target of Action
Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds . .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that Ethyl Benzofuran-2-carboxylate may have similar effects.
Analyse Biochimique
Biochemical Properties
Ethyl Benzofuran-2-carboxylate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Benzofuran-2-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of Ethyl Benzofuran-2-carboxylate .
Industrial Production Methods: Industrial production of Ethyl Benzofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of benzofuran-2-ethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Ethyl Benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-2-ethanol
- Methyl Benzofuran-2-carboxylate
Uniqueness: Ethyl Benzofuran-2-carboxylate is unique due to the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-61-9 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?
A1: Ethyl Benzofuran-2-carboxylate serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.
Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?
A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.
Q3: What biological activities have been investigated for benzofuran derivatives incorporating the Ethyl Benzofuran-2-carboxylate scaffold?
A3: Researchers have explored the potential of benzofuran derivatives containing the Ethyl Benzofuran-2-carboxylate core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
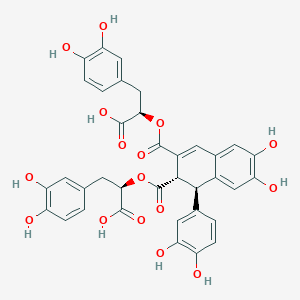
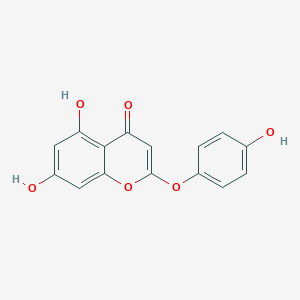
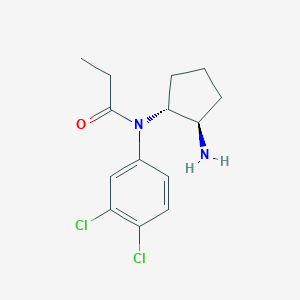
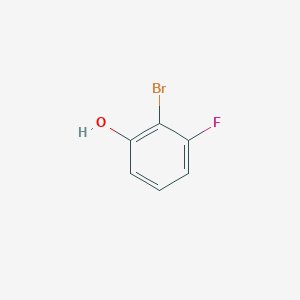

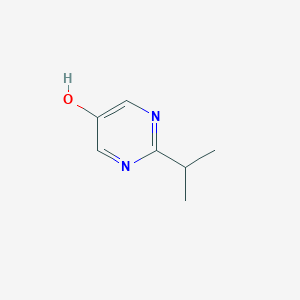
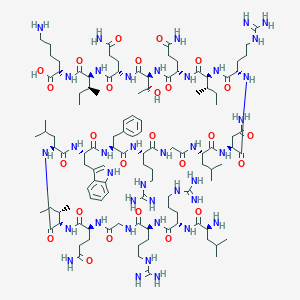
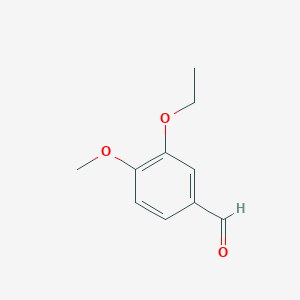
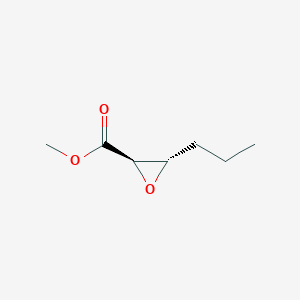
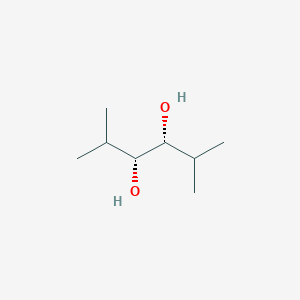
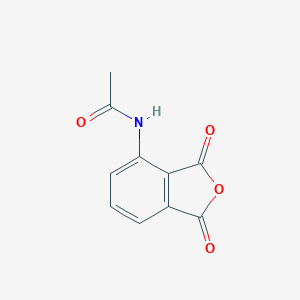
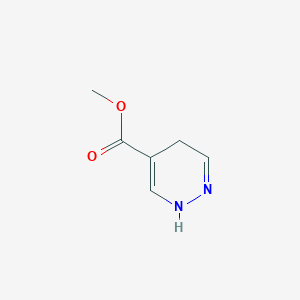
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
